Jasminoside

Description

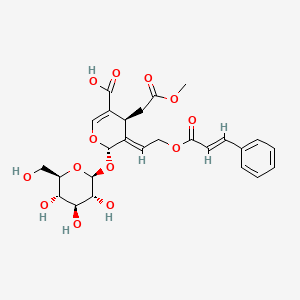

Structure

3D Structure

Properties

Molecular Formula |

C26H30O13 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

(4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid |

InChI |

InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34)/b8-7+,15-9+/t16-,18+,21+,22-,23+,25-,26-/m0/s1 |

InChI Key |

JGHUOJAZXGSFRI-UPJNDMORSA-N |

Isomeric SMILES |

COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C/COC(=O)/C=C/C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |

Canonical SMILES |

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Jasminoside: Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside is a secoiridoid glucoside, a class of natural compounds that has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, the history of its discovery, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the current understanding of its biological activities and associated signaling pathways, offering valuable insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound and its various analogues have been isolated from several plant species, primarily within the genera Jasminum (Jasmine) and Gardenia. These plants have a long history of use in traditional medicine, and modern phytochemical analysis has identified this compound as one of their key constituents.

The primary natural sources of this compound include:

-

Jasminum Species: Various species of jasmine are prominent sources of this compound and its derivatives. Notably, Jasminum polyanthum is the plant from which this compound was first isolated. Other species reported to contain this compound and related compounds include Jasminum amplexicaule, Jasminum lanceolarium, Jasminum elongatum, and Chrysojasminum floridum.[1] The leaves and stems of these plants are typically the parts used for extraction.

-

Gardenia Species: The fruit of Gardenia jasminoides is a rich source of a variety of this compound analogues, including this compound A, B, C, G, H, I, J, K, M, P, Q, R, S, and T.[2][3][4][5] This plant is widely used in traditional Chinese medicine, and its chemical constituents have been extensively studied.

While the presence of this compound in these plants is well-documented, quantitative data on its yield can vary depending on the plant part, geographical location, and extraction method. The table below summarizes the known natural sources of this compound and its analogues.

| Plant Species | Plant Part | Isolated this compound Analogues |

| Jasminum polyanthum | Leaves | This compound |

| Jasminum amplexicaule | Leaves and Stems | This compound |

| Jasminum lanceolarium | Leaves and Stems | This compound |

| Jasminum elongatum | Not specified | This compound |

| Chrysojasminum floridum | Not specified | This compound |

| Gardenia jasminoides | Fruit | This compound A, B, C, G, H, I, J, K, M, P, Q, R, S, T |

Discovery of this compound

The initial discovery of this compound is attributed to the work of Shen and Chen in 1984. They successfully isolated and elucidated the structure of this novel secoiridoid glucoside from the leaves of Jasminum polyanthum. Their pioneering work laid the foundation for subsequent research into this class of compounds. Following this initial discovery, numerous other research groups have identified and characterized a wide array of this compound derivatives from various plant sources, particularly from the fruits of Gardenia jasminoides.

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a series of meticulous experimental procedures. The following sections provide a detailed overview of the key methodologies employed.

General Experimental Workflow for Isolation and Purification

The isolation of this compound typically follows a multi-step process designed to separate the compound of interest from the complex mixture of phytochemicals present in the plant material.

1. Plant Material Collection and Preparation:

-

Fresh or air-dried plant material (leaves, stems, or fruits) is collected.

-

The material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

-

The extraction process is often repeated multiple times to ensure maximum yield.

3. Filtration and Concentration:

-

The resulting extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

This compound and its glycosidic analogues are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

5. Column Chromatography:

-

The enriched fraction is subjected to column chromatography for further purification.

-

Commonly used stationary phases include silica gel and Sephadex LH-20.

-

A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is employed to separate the compounds based on their polarity.

6. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are further purified by preparative HPLC using a C18 column.

-

A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used.

-

The elution is monitored by a UV detector, and the fractions corresponding to the this compound peak are collected.

7. Purity Assessment:

-

The purity of the isolated this compound is assessed by analytical HPLC.

Structural Elucidation

The definitive identification of this compound and its analogues relies on a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of this compound.

-

¹H NMR provides information about the protons in the molecule, while ¹³C NMR reveals the carbon skeleton.

-

2D NMR experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire structure.

Biological Activities and Signaling Pathways

Recent studies have begun to uncover the potential biological activities of this compound, with a particular focus on its anti-inflammatory and neuroprotective effects. While research is ongoing, preliminary evidence suggests that this compound may exert its effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models. The proposed mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

1. Inhibition of Nitric Oxide (NO) Production:

-

Several this compound derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[4] Overproduction of NO is a hallmark of inflammation.

2. Modulation of NF-κB and MAPK Signaling Pathways:

-

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a crucial role in the expression of pro-inflammatory genes. While direct evidence for this compound's effect on these pathways is still emerging, the inhibition of NO production suggests a potential interaction.

Neuroprotective Effects

Preliminary research also points towards the neuroprotective potential of this compound and related secoiridoid glucosides. The proposed mechanisms involve the protection of neuronal cells from oxidative stress and inflammation-induced damage. The modulation of signaling pathways such as the Nrf2/HO-1 and CREB-BDNF pathways, which are critical for cellular antioxidant defense and neuronal survival, is an active area of investigation for many phytochemicals with neuroprotective properties.

Conclusion

This compound represents a promising class of natural compounds with significant potential for therapeutic applications. Its presence in various species of Jasminum and Gardenia makes these plants valuable resources for its isolation. While the initial discovery of this compound dates back several decades, research into its biological activities and underlying mechanisms of action is a rapidly evolving field. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the full potential of this compound and its derivatives. Further investigation into quantitative analysis from various sources, detailed elucidation of its signaling pathway interactions, and preclinical and clinical studies are warranted to translate the therapeutic promise of this compound into tangible health benefits.

References

- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for this compound I (NP0033835) [np-mrd.org]

- 3. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Chemical constituents from the fruit of Gardenia jasminoides and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemical Properties of Jasminoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical and biological properties of Jasminoside (CAS No. 82451-18-1), an iridoid glycoside found in plant species such as Gardenia jasminoides and Jasminum lanceolarium.[1][2] The information compiled herein is intended to support research and development efforts in pharmacology and biochemistry.

Core Chemical Properties

This compound is a complex natural product belonging to the iridoid class of compounds.[1] Its fundamental chemical identifiers and properties are crucial for its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 82451-18-1 | [1][3] |

| Molecular Formula | C₂₆H₃₀O₁₃ | [1][2][3] |

| Molecular Weight | 550.5 g/mol | [1][2][3] |

| Exact Mass | 550.16864101 Da | [2] |

| IUPAC Name | (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | [2] |

| Type of Compound | Iridoid Glycoside | [1] |

Physicochemical Properties and Storage

This compound is typically supplied as a powder with a purity exceeding 98%.[1]

-

Appearance : Powder.[1]

-

Solubility : It is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]

-

Storage : For long-term stability, this compound should be stored in a desiccated state at -20°C.[1]

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of this compound and related compounds from natural sources involve a combination of extraction, chromatographic, and spectroscopic techniques.

3.1. Extraction and Isolation

The extraction of iridoid glycosides like this compound from plant material, such as the fruits of Gardenia jasminoides, is typically achieved through solvent extraction methods.[4]

-

Solvent Extraction : Plant tissues are extracted with solvents like methanol and ethyl acetate.[5] Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed to improve efficiency.[4]

-

Purification : The crude extract undergoes further purification using various column chromatography techniques.[1] A common method involves enrichment with C18 cartridges, where compounds are separated based on polarity. For instance, a sequential elution with increasing concentrations of methanol in water (e.g., 40% methanol followed by 60% methanol) can effectively separate different classes of compounds.[5] High-speed counter-current chromatography (HSCCC) has also been noted as an effective method for purifying glycosides from plant extracts.[6]

3.2. Structural Characterization

The definitive structure of this compound is established using modern spectroscopic methods.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and elemental composition of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR techniques are employed to elucidate the complex chemical structure and stereochemistry of the molecule.[1][7]

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the isolated compound, often with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[1]

Biological Activity and Signaling Pathways

This compound is primarily investigated for its potential anti-inflammatory and immunomodulatory activities.[3] Research on extracts from Gardenia jasminoides, from which this compound is isolated, has pointed to the modulation of key inflammatory pathways.

4.1. Anti-inflammatory Effects

Compounds isolated from Gardenia jasminoides have demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[1][7] Overproduction of NO is a hallmark of inflammatory conditions. The anti-inflammatory mechanism of extracts containing iridoids has been linked to the suppression of signaling pathways such as the JNK MAP kinase pathway.[8] This suggests that this compound may exert its anti-inflammatory effects by modulating pro-inflammatory cytokine production and downstream signaling cascades.[3][9]

4.2. Immunosuppressive Activity

Certain iridoids isolated from the fruits of Gardenia jasminoides have shown significant inhibition of IL-2 (Interleukin-2) secretion in activated human peripheral blood T cells.[1] IL-2 is a critical cytokine for T-cell proliferation and the adaptive immune response. This finding indicates a potential immunosuppressive role for compounds within this class.

4.3. Experimental Protocol: Nitric Oxide Inhibition Assay

The evaluation of the anti-inflammatory activity of this compound often involves measuring its ability to inhibit NO production in macrophage cell lines, such as RAW 264.7, upon stimulation with LPS.

-

Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.[10][11]

-

Treatment : The cells are pre-treated with various concentrations of this compound (dissolved in a vehicle like DMSO) for a short period (e.g., 30 minutes to 2 hours).[10][11]

-

Stimulation : Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. The cells are then incubated for an extended period (e.g., 20-24 hours).[10][11]

-

Quantification of Nitrite : The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[12] This reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically (e.g., at 540-570 nm).[10][13] The quantity of nitrite is determined by comparison with a standard curve of sodium nitrite.

-

Cell Viability : A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[11]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for screening the anti-inflammatory bioactivity of this compound.

References

- 1. This compound | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 82451-18-1 | HDA45118 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical constituents from the fruit of Gardenia jasminoides and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Jasminoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside, an iridoid glycoside, is a natural compound found in various plant species, notably in the genus Jasminum and Gardenia. Iridoids are a class of secondary metabolites known for their diverse and significant pharmacological properties. Preliminary research suggests that extracts containing this compound possess a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the methodologies used to screen for these potential therapeutic properties of this compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to design and execute preliminary biological activity screenings of this promising natural compound.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds valuable therapeutic candidates.

Data Presentation: Anti-inflammatory Activity of this compound-Containing Extracts

While specific data for isolated this compound is limited in publicly available literature, studies on extracts from plants known to contain this compound provide preliminary evidence of anti-inflammatory potential. The following table summarizes representative data from such studies. It is important to note that these values reflect the activity of a complex mixture of phytochemicals and not solely that of this compound.

| Plant Source | Extract Type | Assay | Target | IC50 / Inhibition | Reference |

| Gardenia jasminoides | Methanolic Extract | Red Blood Cell Membrane Stabilization | Hemolysis | 66.7% inhibition at 1000 µg/mL | [1] |

| Jasminum grandiflorum | Methanolic Extract | Acetic Acid-Induced Ulcerative Colitis (in vivo) | Pro-inflammatory Cytokines (IFNγ, TNFα, IL-6, IL-1) | Significant reduction | [2] |

| Jasminum lanceolarium | 70% EtOH-H2O Extract | Carrageenan-Induced Paw Edema (in vivo) | Edema | Higher effect than indomethacin at 400 mg/kg | [3] |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay is a standard method for screening potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

Test compound (this compound)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.

Visualization: Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism for the anti-inflammatory action of iridoid glycosides, which involves the inhibition of the NF-κB signaling pathway.

References

An In-depth Technical Guide to Jasminosides (A, B, G, N, S) for Researchers and Drug Development Professionals

Introduction

Jasminosides are a class of iridoid glycosides, naturally occurring compounds found predominantly in plants of the Gardenia and Jasminum genera. These compounds have garnered significant interest within the scientific community for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of Jasminosides A, B, G, N, and S, focusing on their chemical properties, biological activities, and putative mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Jasminosides A, B, G, N, and S is presented in Table 1. This information is crucial for understanding their structure-activity relationships and for the design of future studies.

| Jasminoside | Molecular Formula | Molecular Weight ( g/mol ) | Botanical Source (Primarily) |

| This compound A | C26H30O13[1] | 550.5[1] | Jasminum species |

| This compound B | C16H26O8[2][3] | 346.376[2][3] | Gardenia jasminoides[2] |

| This compound G | Not explicitly found | Not explicitly found | Gardenia jasminoides[4] |

| This compound N | C22H38O11[5] | 478.53[5] | Jasminum species[5] |

| This compound S | C22H36O12 | 492.5 | Gardenia jasminoides |

| This compound H | C22H36O12[6] | 492.5[6] | Gardenia jasminoides[6] |

Biological Activities and Quantitative Data

| This compound | Biological Activity | Quantitative Data (IC50, etc.) | Reference |

| This compound A | Not explicitly found | Data not available | |

| This compound B | Potential Cytotoxicity (inferred from related compounds) | Data not available for this compound B. (-)-vitisin B, a resveratrol tetramer, showed significant inhibition of HL-60 leukemia cell proliferation in a dose-dependent manner.[7] | [7] |

| This compound G | Anti-inflammatory (inferred from plant extracts) | Data not available | [4] |

| This compound N | Anti-inflammatory, Antioxidant | Data not available | [5] |

| This compound S | Anti-inflammatory (Nitric Oxide Inhibition) | Not explicitly quantified in the available study. The study evaluated its inhibitory effect on nitric oxide production but did not provide an IC50 value. |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of each specific this compound are often proprietary or not fully disclosed in the literature. However, based on common methodologies for similar natural products, the following general protocols can be adapted.

Isolation and Purification of Jasminosides

A general workflow for the isolation of Jasminosides from plant material is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.

Nitric Oxide (NO) Inhibition Assay

This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 105 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test this compound for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce NO production, except for the control group.

-

Incubation: The plate is incubated for 24 hours.

-

Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Capacity Assays

Several methods can be employed to determine the antioxidant capacity of Jasminosides.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is measured by the decrease in absorbance at 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

Signaling Pathways

Direct evidence for the specific signaling pathways modulated by each individual this compound is limited. However, based on the known anti-inflammatory and antioxidant activities of Gardenia jasminoides extracts, we can infer potential pathways that these compounds may influence.

Inferred Anti-inflammatory Signaling Pathway

Extracts of Gardenia jasminoides have been shown to inhibit the production of pro-inflammatory mediators.[8] A plausible mechanism for the anti-inflammatory effects of Jasminosides involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

Inferred Antioxidant and Cellular Protection Pathway

The antioxidant properties of Jasminosides may be attributed to their ability to scavenge reactive oxygen species (ROS) and potentially upregulate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway.

Jasminosides represent a promising class of natural compounds with potential therapeutic applications. While research into the specific biological activities and mechanisms of action of individual Jasminosides (A, B, G, N, and S) is still in its early stages, the available evidence from studies on their source plant extracts suggests significant anti-inflammatory and antioxidant potential. This guide provides a foundational understanding of these compounds, highlighting the need for further research to elucidate their specific pharmacological profiles and to unlock their full therapeutic potential. The provided experimental frameworks and inferred signaling pathways offer a starting point for future investigations in this exciting area of natural product drug discovery.

References

- 1. This compound | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 214125-04-9 | this compound B [phytopurify.com]

- 3. usbio.net [usbio.net]

- 4. In vivo anti-inflammatory and anti-nociceptive activities, and chemical constituents of essential oil from the leaf of Gardenia jasminoides J. Ellis (Rubiaceae) [journals.iau.ir]

- 5. cymitquimica.com [cymitquimica.com]

- 6. This compound H | C22H36O12 | CID 102596096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of (-)-vitisin B in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

initial investigations into the therapeutic potential of Jasminoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminoside, an iridoid glycoside found in various species of the Jasminum genus, has emerged as a compound of significant interest in the field of phytotherapeutics. Preliminary investigations have illuminated its potential across a spectrum of biological activities, primarily focusing on its anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the initial research into the therapeutic potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Bioactivity of this compound

The therapeutic potential of this compound is underscored by its performance in various in vitro assays. The following tables summarize the available quantitative data on its antioxidant and anti-inflammatory activities, providing a comparative overview of its efficacy.

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value of Reference (µg/mL) |

| Jasminum sp. Ethanolic Extract | DPPH Radical Scavenging | Varies by species | Ascorbic Acid | Not specified |

| Geniposide | DPPH Radical Scavenging | Not specified | Not specified | Not specified |

| Various Plant Extracts | DPPH Radical Scavenging | 18.26 - 234.87 | Diclofenac | 86.75 |

| Various Plant Extracts | ABTS Radical Scavenging | 56.33 - 170.24 | Not specified | Not specified |

Note: Direct IC50 values for pure this compound in antioxidant assays are not consistently available in the reviewed literature. The data presented for Jasminum extracts provide an indication of the potential antioxidant capacity.

Table 2: Anti-inflammatory Activity of this compound and Related Iridoid Glycosides

| Compound/Extract | Assay | IC50 Value (µM) | Reference Compound | IC50 Value of Reference (µM) |

| Jaceosidin (a flavone, for comparison) | Nitric Oxide (NO) Production Inhibition in microglia | 27 ± 0.4 | Not specified | Not specified |

| Various Flavonoids | NO Production Inhibition in RAW264.7 cells | 7.6 - 49.3 | Not specified | Not specified |

| Limonoid Compounds | Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β, MCP-1) Inhibition in THP-1 cells | < 20 | Not specified | Not specified |

Experimental Protocols

Extraction and Isolation of this compound (General Protocol for Iridoid Glycosides)

This protocol describes a general method for the extraction and purification of iridoid glycosides, such as this compound, from plant material. This method can be adapted and optimized for specific plant species and target compounds.

a. Extraction:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times with fresh solvent.

-

Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

b. Fractionation:

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel. Elute the column with a gradient of chloroform and methanol (or another suitable solvent system) to separate the components. Collect fractions and monitor by thin-layer chromatography (TLC).

c. Purification by High-Performance Liquid Chromatography (HPLC):

-

System: A preparative or semi-preparative HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for the separation of iridoid glycosides.

-

Mobile Phase: A gradient of methanol and water is often employed. The gradient program should be optimized to achieve the best separation of the target compound. For example, a linear gradient from 20% to 80% methanol over 40 minutes.

-

Flow Rate: A typical flow rate for semi-preparative HPLC is 2-5 mL/min.

-

Detection: Monitor the elution profile at a wavelength where the iridoid glycoside exhibits maximum absorbance (e.g., 240 nm).

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no this compound) and a negative control (no LPS).

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.

Signaling Pathways Modulated by this compound

Preliminary research suggests that the therapeutic effects of this compound are mediated through its interaction with key intracellular signaling pathways involved in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. While direct evidence for this compound's interaction with this pathway is still emerging, many natural compounds with similar therapeutic profiles modulate PI3K/Akt signaling. It is plausible that this compound may activate this pathway to promote cell survival in healthy tissues or inhibit it in cancer cells to induce apoptosis.

Interaction with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. Some natural compounds have been shown to modulate this pathway, suggesting a potential avenue for this compound's anticancer activity.

Conclusion and Future Directions

The initial investigations into the therapeutic potential of this compound reveal a promising natural compound with multifaceted biological activities. Its demonstrated antioxidant and potent anti-inflammatory properties, likely mediated through the inhibition of the NF-κB pathway, warrant further in-depth study. The potential modulation of the PI3K/Akt and Wnt/β-catenin signaling pathways suggests that this compound may also hold promise in the realm of cancer therapeutics.

Future research should focus on several key areas to fully elucidate the therapeutic utility of this compound:

-

Comprehensive Bioactivity Profiling: Systematic screening of pure this compound in a wider range of antioxidant and anti-inflammatory assays is necessary to establish a definitive quantitative profile of its efficacy.

-

Mechanism of Action Studies: Detailed molecular studies are required to identify the direct binding partners of this compound within the NF-κB, PI3K/Akt, and Wnt/β-catenin pathways and to map its precise downstream effects.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammatory diseases and cancer are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of novel derivatives with enhanced potency and improved pharmacological properties.

This technical guide serves as a starting point for the scientific community to build upon the existing knowledge and to accelerate the research and development of this compound as a potential therapeutic agent for a variety of human diseases.

The Biosynthesis of Jasminoside in Jasminum and Gardenia Species: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Jasminoside, a secoiridoid glucoside found in species of the Jasminum and Gardenia genera, is a compound of increasing interest due to its potential pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating data from genomic, transcriptomic, and metabolomic studies of Jasminum and Gardenia species. It details the key enzymatic steps, summarizes available quantitative data, outlines relevant experimental protocols for pathway elucidation, and presents visual representations of the biosynthetic and regulatory pathways.

Introduction

This compound belongs to the diverse class of secoiridoid natural products, which are derived from the monoterpenoid pathway. These compounds are characterized by a cleaved iridoid skeleton, often further decorated with sugar moieties and acyl groups. In Jasminum and Gardenia, these compounds contribute to the plant's defense mechanisms and have been investigated for various medicinal properties. The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the iridoid pathway before the characteristic secoiridoid scaffold is formed and subsequently modified. This guide synthesizes current research to present a detailed model of this complex biosynthetic network.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Iridoid Scaffold: Synthesis of the core iridoid structure from primary metabolism.

-

Cleavage to the Secoiridoid Core: Oxidative cleavage of the cyclopentane ring to form the secoiridoid backbone.

-

Tailoring and Functionalization: Glycosylation and acylation steps to produce the final this compound molecule.

Based on genomic and transcriptomic evidence from Jasminum sambac and Gardenia jasminoides, a putative pathway has been constructed (Figure 1).[1][2][3][4][5][6][7][8][9]

Stage 1: Formation of the Iridoid Scaffold

The pathway begins in the plastid with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces IPP and DMAPP.

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by Geranyl Pyrophosphate Synthase (GPPS) to form GPP, the precursor for all monoterpenoids.

-

Formation of Geraniol: GPP is hydrolyzed by Geraniol Synthase (GES) to produce geraniol.[5][7]

-

Hydroxylation of Geraniol: The cytochrome P450 monooxygenase, Geraniol 8-hydroxylase (G8H) , hydroxylates geraniol to 8-hydroxygeraniol.

-

Oxidation to 8-oxogeranial: 8-hydroxygeraniol is then oxidized in two successive steps by an 8-hydroxygeraniol oxidoreductase (8-HGO) to yield 8-oxogeranial.[5]

-

Cyclization to Nepetalactol: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by Iridoid Synthase (ISY) . This reaction produces nepetalactol.[8]

-

Further Oxidations and Modifications: Nepetalactol undergoes a series of oxidations and other modifications, likely catalyzed by cytochrome P450s and other enzymes, to form intermediates such as 7-deoxyloganic acid.

Stage 2: Cleavage to the Secoiridoid Core

The conversion of the iridoid scaffold to the secoiridoid structure is a key step.

-

Formation of Loganin and Secologanin: Through a series of hydroxylation, methylation, and cleavage steps involving enzymes such as Loganic Acid O-methyltransferase (LAMT) and Secologanin Synthase (SLS) , a cytochrome P450 enzyme, the iridoid ring is cleaved to form secologanin, the central precursor to most secoiridoids.

Stage 3: Tailoring and Functionalization

The final steps involve the addition of glucose and an acyl group to the secoiridoid aglycone.

-

Glycosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule to the secoiridoid aglycone, forming a secoiridoid glucoside.[5]

-

Acylation: An Acyltransferase , likely from the BAHD family, catalyzes the transfer of an acyl group (e.g., from cinnamoyl-CoA) to the glucose moiety to form the final this compound structure.[1]

Data Presentation: Quantitative Insights

Quantitative data on the biosynthesis of this compound is still emerging. The following tables summarize available data on gene expression from transcriptome studies in Jasminum sambac and metabolite concentrations in Gardenia jasminoides.

Table 1: Expression of Putative Biosynthesis Genes in Jasminum sambac

| Gene Family | Putative Function | Expression Level (FPKM/TPM) in Flowers | Reference |

| TPS | Terpene Synthase (e.g., GES) | High | [2][3][4][10] |

| CYP450 | Cytochrome P450 (e.g., G8H, SLS) | Moderate to High | [1][3] |

| 8-HGO | 8-hydroxygeraniol oxidoreductase | Moderate | [5] |

| ISY | Iridoid Synthase | Moderate | [8] |

| UGT | UDP-glycosyltransferase | Moderate to High | [5] |

| BAHD | Acyltransferase | Moderate | [1] |

Note: Expression levels are qualitative summaries from referenced transcriptome data. Specific FPKM/TPM values vary between studies and developmental stages.

Table 2: Iridoid Glycoside Content in Gardenia jasminoides Fruit

| Compound | Concentration Range (% dry weight) | Analytical Method | Reference |

| Geniposide | 2.0 - 6.0% | HPLC | [5][6] |

| Gardenoside | Variable, typically lower than geniposide | HPLC | [5][6] |

Note: this compound-specific concentration data is limited; geniposide and gardenoside are related and well-studied iridoid glycosides in Gardenia.

Experimental Protocols

This section provides generalized protocols for key experiments used in the elucidation of terpenoid biosynthetic pathways. These can be adapted for the specific study of this compound biosynthesis.

Protocol 1: Heterologous Expression and Enzyme Activity Assay for a Terpene Synthase (e.g., Geraniol Synthase)

-

Gene Cloning: Amplify the full-length coding sequence of the candidate GES gene from Jasminum or Gardenia cDNA using PCR. Clone the PCR product into an E. coli expression vector (e.g., pET-28a(+)).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours.[11][12]

-

Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication. Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM DTT, 10% glycerol).

-

Add the purified enzyme (1-5 µg) to the buffer.

-

Start the reaction by adding the substrate, geranyl pyrophosphate (GPP), to a final concentration of 50 µM.

-

Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap volatile products.

-

Incubate at 30°C for 1-2 hours.

-

Vortex to extract the products into the organic layer.

-

Analyze the organic phase by GC-MS to identify and quantify the geraniol produced.[13][14][15][16]

-

-

Kinetic Analysis: To determine kinetic parameters (Kₘ, Vₘₐₓ), perform the assay with varying concentrations of GPP and measure the initial reaction velocity.

Protocol 2: Quantification of this compound by HPLC-MS/MS

-

Sample Preparation:

-

Freeze-dry and grind plant tissue (e.g., flower petals, leaves) to a fine powder.

-

Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using sonication or vortexing.

-

Centrifuge the extract to pellet debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[17][18][19][20][21]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over a suitable time (e.g., 20 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion ([M-H]⁻ or [M+formate]⁻) and product ions for this compound using a purified standard.

-

-

Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the plant extracts based on the peak area from the MRM chromatogram and the calibration curve.

Protocol 3: Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)

-

Vector Construction: Select a 200-400 bp fragment of the target gene (e.g., a candidate UGT or acyltransferase) that is specific to that gene. Amplify this fragment by PCR and clone it into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).[22][23][24][25][26][27]

-

Agroinfiltration: Transform the pTRV2-gene construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains. Grow liquid cultures of both strains. Mix the cultures in a 1:1 ratio in infiltration buffer.

-

Plant Infiltration: Infiltrate the Agrobacterium mixture into the leaves of young, actively growing Jasminum or Gardenia plants using a needleless syringe.

-

Phenotypic and Metabolic Analysis:

-

After 3-4 weeks, observe for any visible phenotypes.

-

Harvest tissues from silenced plants (identified, for example, by co-silencing of a visual marker like PDS) and control plants (infiltrated with empty pTRV2).

-

Confirm the knockdown of the target gene's transcript level using qRT-PCR.

-

Analyze the metabolite profile of the silenced and control plants using HPLC-MS/MS (Protocol 2) to determine the effect of gene silencing on this compound accumulation.

-

Visualizations of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Jasmonate Signaling and Regulation

Caption: Jasmonate signaling pathway regulating gene expression.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for gene function analysis in biosynthesis.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Jasminum and Gardenia is an ongoing field of research. While genomic and transcriptomic studies have provided a strong foundation by identifying a suite of candidate genes, the definitive functional characterization of each enzyme in the pathway remains a key objective. Future work should focus on the heterologous expression and biochemical characterization of the identified terpene synthases, cytochrome P450s, glycosyltransferases, and acyltransferases to confirm their specific roles. Furthermore, the use of gene silencing techniques like VIGS will be invaluable for in vivo validation of gene function.[22][23][24][25][26][27] A complete understanding of this pathway, including its regulation by signaling molecules like jasmonates, will ultimately enable the development of biotechnological platforms for the sustainable production of this compound and other valuable secoiridoids.[28][29][30][31]

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis [frontiersin.org]

- 4. The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics integrated with transcriptomics reveals the distribution of iridoid and crocin metabolic flux in Gardenia jasminoides Ellis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics integrated with transcriptomics reveals the distribution of iridoid and crocin metabolic flux in Gardenia jasminoides Ellis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics integrated with transcriptomics reveals the distribution of iridoid and crocin metabolic flux in Gardenia jasminoides Ellis | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [Terpene synthase gene family in Jasminum sambac var. Fuzhou bifoliatum: genome-wide analysis and expression pattern in response to methyl jasmonate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 13. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 18. Structural characterization of secoiridoid glycosides by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regioselective enzymatic acylation and deacetylation of secoiridoid glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Virus-Induced Gene Silencing in Olive Tree (Oleaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Virus-Induced Gene Silencing in Olive Tree (Oleaceae) | Springer Nature Experiments [experiments.springernature.com]

- 26. Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Regulation of Jasmonate-mediated Plant Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isolation and Characterization of Novel Jasminoside Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing novel jasminoside derivatives, with a focus on their potential as bioactive compounds. The content herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Introduction to this compound Derivatives

This compound derivatives are a class of secoiridoid glucosides predominantly found in plants of the Jasminum genus (Oleaceae family). These compounds are of significant interest to the scientific community due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties. Their structural complexity and potent bioactivities make them promising candidates for the development of new therapeutic agents. This guide will delve into the practical aspects of isolating these valuable natural products, elucidating their structures, and understanding their mechanisms of action.

Isolation of Novel this compound Derivatives: A Case Study of Jasmoside

The isolation of this compound derivatives typically involves a multi-step process combining extraction, fractionation, and chromatography. A representative example is the isolation of Jasmoside from Jasminum humile, a known secoiridoid glucoside that has demonstrated significant cytotoxic activity against various cancer cell lines.

Experimental Protocol: Bio-guided Isolation of Jasmoside from Jasminum humile

This protocol is based on established methodologies for the isolation of secoiridoid glucosides from plant materials.[1][2]

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Jasminum humile are collected, air-dried, and ground into a fine powder.

-

Maceration: The powdered plant material (e.g., 1.3 kg) is extracted exhaustively with 95% ethanol at room temperature.[1][2]

-

Concentration: The ethanol extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

2.1.2. Bio-guided Fractionation

-

Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, methylene chloride, ethyl acetate, and n-butanol.[2]

-

Bioactivity Screening: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines (e.g., HepG-2, MCF-7, THP-1) using an MTT assay. The most active fractions (typically the ethyl acetate and n-butanol fractions for secoiridoid glucosides) are selected for further purification.[1][2]

2.1.3. Chromatographic Purification

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used, followed by ethyl acetate and methanol.

-

Thin Layer Chromatography (TLC): Fractions are collected and monitored by TLC, visualizing the spots under UV light and with a spray reagent (e.g., vanillin/sulfuric acid) to identify fractions containing the target compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound, Jasmoside.

Experimental Workflow for the Isolation of Jasmoside

Caption: A schematic overview of the bio-guided isolation of Jasmoside.

Characterization of Novel this compound Derivatives

The structural elucidation of novel this compound derivatives relies on a combination of modern spectroscopic techniques.

Experimental Protocol: Spectroscopic Characterization

3.1.1. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol).

-

Analysis: The sample is analyzed using an ESI-HRMS instrument to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This allows for the determination of the molecular formula.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆) in an NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.

-

2D NMR: A series of 2D NMR experiments are performed to establish the connectivity of atoms:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.

-

Data Presentation: Properties of Novel this compound Derivatives

The quantitative data for novel this compound derivatives are summarized below for easy comparison.

Table 1: Cytotoxicity of Jasmoside against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Jasmoside | HepG-2 (Liver Cancer) | 66.47[1][3] |

| MCF-7 (Breast Cancer) | 41.32[1][3] | |

| THP-1 (Leukemia) | 27.59[1][3] |

Table 2: Spectroscopic Data for a Representative Secoiridoid Glucoside from Jasminum species

| Technique | Data |

| HR-ESI-MS | Molecular Formula: C₂₆H₃₄O₁₄ (Determined from [M-H]⁻ ion) |

| ¹H NMR | Key Signals (δ ppm): Aromatic protons, olefinic protons, acetal protons, sugar moiety protons. |

| ¹³C NMR | Key Signals (δ ppm): Carbonyl carbons, aromatic carbons, olefinic carbons, acetal carbon, sugar moiety carbons. |

| 2D NMR | Key Correlations: HMBC correlations establishing the linkage between the aglycone and the glucose unit. |

Note: Specific chemical shifts and coupling constants would be detailed for a specific novel compound upon its full characterization.

Biological Activity and Signaling Pathways

This compound derivatives often exhibit their biological effects by modulating key cellular signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Some natural compounds, including those structurally related to jasminosides, have been shown to inhibit this pathway. The proposed mechanism involves the prevention of the degradation of IκBα, which in turn sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway by this compound Derivatives

Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.

Induction of Apoptosis

Many cytotoxic natural products induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis by jasmonates can occur through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in cell death.

Induction of Apoptosis by this compound Derivatives

Caption: The intrinsic pathway of apoptosis induced by this compound derivatives.

Conclusion

The isolation and characterization of novel this compound derivatives present a promising avenue for the discovery of new drug leads. The methodologies outlined in this guide provide a framework for researchers to systematically approach the discovery and elucidation of these complex natural products. The potent bioactivities of compounds like Jasmoside, coupled with a growing understanding of their mechanisms of action on critical signaling pathways, underscore the therapeutic potential of this class of molecules. Further research into the vast diversity of Jasminum species is likely to uncover more novel derivatives with unique and potent biological properties.

References

An In-depth Technical Guide to the Ethnobotanical Uses and Biological Activities of Jasminoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminoside, a secoiridoid glycoside found predominantly in plant species of the Jasminum and Gardenia genera, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the ethnobotanical applications of plants containing this compound, alongside a detailed exploration of its biological activities. This document summarizes quantitative data on its anti-inflammatory, antioxidant, and antimicrobial properties, presents detailed experimental protocols for key assays, and elucidates the molecular signaling pathways modulated by this compound. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

For centuries, traditional medicine systems across the globe have utilized plants from the Jasminum (Jasmine) and Gardenia species for a wide array of therapeutic purposes. These plants are rich in a variety of bioactive phytochemicals, among which this compound has emerged as a compound of significant pharmacological interest. Ethnobotanical records indicate the use of these plants for treating inflammatory conditions, infections, and various other ailments, suggesting a strong historical basis for their medicinal properties.

This compound and its analogues are secoiridoid glucosides characterized by a complex chemical structure that contributes to their diverse biological activities. This guide will delve into the traditional uses of this compound-containing plants, providing a bridge to modern scientific investigation into the compound's specific pharmacological effects.

Ethnobotanical Uses of Plants Containing this compound

Plants rich in this compound, particularly from the Jasminum and Gardenia genera, have a long history of use in traditional medicine across Asia and Africa.

Jasminum Species:

Members of the Jasminum genus, commonly known as jasmine, are renowned for their fragrant flowers and medicinal properties. Various parts of these plants have been employed in folk medicine:

-

Jasminum grandiflorum : Traditionally, the leaves and flowers have been used to prevent and treat breast cancer.[1] The roots are utilized for conditions like paralysis, mental debility, and skin diseases, while the leaves are applied for dental ailments and wounds.[2] The flowers are also used for skin diseases, pruritus, and ulcers.[2]

-

Jasminum sambac : In traditional Asian medicine, the flowers have been used to treat diarrhea, fever, conjunctivitis, and abdominal pain.[3] It is also recognized for its expectorant, analgesic, and antiseptic properties.[4]

-

Jasminum auriculatum : In Ayurveda, Siddha, and Unani medicine, the roots are used for skin diseases, while the flowers are used to alleviate burning sensations.[5] The leaves, roots, and flowers are also known for their antiseptic qualities in treating ulcers and wounds.[5]

-

Jasminum officinale : This species has been traditionally used for its depurative, analgesic, diuretic, and antiseptic properties.[4] It is also used to treat gastrointestinal disorders, cough, and eye inflammation.[4]

-

Jasminum amplexicaule : The powdered twigs and leaves have been used as a febrifuge and for treating dysentery and diarrhea in China.[6]

Gardenia Species:

Gardenia species are also prominent in traditional medicine, with various parts of the plant being utilized for their therapeutic benefits.

-

Gardenia jasminoides : In Traditional Chinese Medicine (TCM), the fruit, known as Zhi Zi, is used to treat conditions such as fever, inflammation, jaundice, and hypertension.[7][8] It is believed to have properties that cool the blood and reduce excess heat.[7][8]

-

Gardenia ternifolia : In African traditional medicine, this plant is used to treat a wide range of ailments including malaria, hypertension, diabetes, cough, asthma, and rheumatism.[9]

-

Gardenia gummifera : This species has been traditionally used for its thermogenic, cardiotonic, and antiseptic properties.[10]

Biological Activities and Quantitative Data

While much of the initial research has focused on crude extracts of Jasminum and Gardenia species, studies are beginning to emerge that investigate the specific biological activities of isolated this compound. The primary activities of interest include anti-inflammatory, antioxidant, and antimicrobial effects.

Anti-inflammatory Activity

The traditional use of this compound-containing plants for inflammatory conditions is supported by modern scientific research. While specific IC50 values for isolated this compound are not yet widely available in the public domain, studies on related compounds and extracts provide valuable insights. For instance, the methanolic extract of Jasminum multiflorum leaves demonstrated anti-inflammatory properties with an IC50 value of 425 μg/mL in a protein denaturation assay.[5] Iridoid glycosides, the class of compounds to which this compound belongs, have shown significant anti-inflammatory activities, with some exhibiting IC50 values in the low µg/mL range in NF-κB assays.

Antioxidant Activity

The antioxidant potential of this compound-containing plants has been evaluated using various assays. The essential oil of Gardenia jasminoides exhibited an IC50 value of 19.05 µL/mL in a DPPH assay.[2] Extracts from the stems of Jasminum nervosum have also shown potent antioxidant activity.

Antimicrobial Activity

The antimicrobial properties of plants containing this compound are another area of active investigation. The essential oil of Gardenia jasminoides has demonstrated moderate antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 16.67 µg/mL against Pseudomonas aeruginosa and 26.67 µg/mL against E. coli and Staphylococcus aureus.[2] Jatamansone extract from Jasminum brevilobum has shown a very low MIC of 0.05 μg/mL against Staphylococcus aureus.[9]

Table 1: Summary of Quantitative Biological Activity Data for Extracts of this compound-Containing Plants and Related Compounds

| Plant/Compound Class | Assay | Target/Organism | Result (IC50/MIC) |

| Jasminum multiflorum leaf extract | Protein Denaturation Assay | - | 425 µg/mL[5] |

| Gardenia jasminoides essential oil | DPPH Antioxidant Assay | - | 19.05 µL/mL[2] |

| Gardenia jasminoides essential oil | Microdilution | Pseudomonas aeruginosa | 16.67 µg/mL[2] |

| Gardenia jasminoides essential oil | Microdilution | Escherichia coli | 26.67 µg/mL[2] |

| Gardenia jasminoides essential oil | Microdilution | Staphylococcus aureus | 26.67 µg/mL[2] |

| Jatamansone (Jasminum brevilobum) | Microdilution | Staphylococcus aureus | 0.05 µg/mL[9] |

| Jatamansone (Jasminum brevilobum) | Microdilution | Escherichia coli | 0.07 µg/mL[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and related compounds.

Isolation and Purification of this compound

The isolation of this compound typically involves chromatographic techniques. The following is a general protocol based on methods used for iridoid glycosides.

Diagram 1: General Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound from plant material.

Protocol:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol-water, using methods like maceration or soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography. Macroporous adsorption resins followed by silica gel columns are commonly used. Fractions are eluted with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions showing the presence of this compound (as determined by thin-layer chromatography or analytical HPLC) are further purified using preparative HPLC to obtain the pure compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Diagram 2: Workflow for Nitric Oxide Inhibition Assay

Caption: A workflow diagram for the in vitro nitric oxide (NO) inhibition assay.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Diagram 3: Workflow for DPPH Radical Scavenging Assay

Caption: A workflow diagram illustrating the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample Preparation: Solutions of this compound are prepared in methanol at various concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to a series of test tubes or wells of a microplate, followed by the addition of different concentrations of the this compound solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging activity against concentration.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Diagram 4: Workflow for MIC Determination by Broth Microdilution